N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride
Description
N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride is a cyclohexanamine derivative featuring a 3,4-dimethoxyphenylmethyl substituent and a methyl group at the 2-position of the cyclohexane ring. The compound’s structure combines aromatic methoxy groups with a tertiary amine, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3;/h8-10,12,14,17H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOBSUYYCVKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-87-2 | |
| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride generally follows these key steps:
- Formation of the amine intermediate : Introduction of the 3,4-dimethoxybenzyl group onto a cyclohexan-1-amine derivative.
- Alkylation or reductive amination : Coupling of the amine with the 3,4-dimethoxybenzyl moiety.
- Salt formation : Conversion of the free amine into its hydrochloride salt for stability and isolation.
Detailed Preparation Methods
Reductive Amination Route
Reductive amination is a preferred method for attaching the 3,4-dimethoxybenzyl group to the 2-methylcyclohexan-1-amine core. This involves reacting the corresponding aldehyde or ketone with the amine under reducing conditions.
Step 1: Formation of imine or iminium intermediate
The 3,4-dimethoxybenzaldehyde is reacted with 2-methylcyclohexan-1-amine to form an imine intermediate.Step 2: Catalytic hydrogenation or chemical reduction
The imine is then reduced to the secondary amine using hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as sodium borohydride.Step 3: Salt formation
The free amine is treated with hydrochloric acid to yield the hydrochloride salt, improving purity and crystallinity.
This method is supported by analogous processes described in the preparation of related 3,4-dimethoxyphenylethylamine derivatives, where palladium-catalyzed hydrogenation under mild conditions (50–100 °C) yields high purity amines suitable for salt formation.
Amine Alkylation Using Benzyl Halides
Another approach involves direct alkylation of 2-methylcyclohexan-1-amine with 3,4-dimethoxybenzyl halides (chloride or bromide):
Step 1: Nucleophilic substitution
The amine nucleophile attacks the benzyl halide electrophile under basic conditions to form the N-benzylated amine.Step 2: Purification and salt formation
The crude amine is purified and converted to the hydrochloride salt by treatment with HCl in an organic solvent.
This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Nitrile Reduction and Amination
Literature on similar 3,4-dimethoxyphenyl derivatives indicates that starting from 3,4-dimethoxyphenylacetonitrile, reductive amination or direct reduction to the corresponding amine can be performed, followed by coupling with cyclohexanone derivatives to introduce the cyclohexane ring. This method involves:
- Conversion of nitrile to primary or secondary amine intermediates using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Subsequent amine coupling or reductive amination with methylcyclohexanone derivatives.
Reaction Conditions and Catalysts
Purification and Characterization
- The hydrochloride salt typically precipitates out from the reaction mixture upon acidification.
- Purification is achieved by recrystallization from solvents such as ethanol or isopropanol.
- Characterization includes HPLC purity (>99%), NMR spectroscopy, and powder X-ray diffraction to confirm crystalline form.
Summary Table of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 3,4-Dimethoxybenzaldehyde, Pd/C, H2 | High selectivity, scalable | Requires hydrogenation setup |
| Amine Alkylation | 3,4-Dimethoxybenzyl halide, base | Straightforward, common reagents | Possible over-alkylation |
| Nitrile Reduction + Amination | 3,4-Dimethoxyphenylacetonitrile, NaBH4 | Versatile intermediates | Multi-step, moderate yields |
Research Findings and Industrial Relevance
- The reductive amination route with palladium catalysts is favored industrially due to high purity and yield, and the ability to scale up with minimal waste.
- Avoidance of isolating unstable intermediates (e.g., hydroxyethylamine salts) reduces process complexity and environmental impact.
- The hydrochloride salt form improves stability, handling, and bioavailability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Structural Characteristics
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride has the following structural information:
- Molecular Formula : C16H25NO2
- Molecular Weight : 263.3752 g/mol
- CAS Number : Not specified in the provided sources.
- SMILES Notation : CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC
This compound features a cyclohexane ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Biological Activities
Research into the biological activities of this compound suggests several promising applications:
- Antidepressant Properties : Preliminary studies indicate that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. The dimethoxyphenyl group may enhance binding affinity to serotonin receptors, thereby influencing mood regulation.
- Neuroprotective Effects : Compounds with similar amine structures have been studied for neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may allow for therapeutic applications in conditions like Alzheimer's disease.
- Analgesic Activity : Some analogs of this compound have shown analgesic effects in animal models, indicating its potential use in pain management therapies.
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antidepressant | Mood disorders and anxiety treatments |
| Neuroprotection | Alzheimer's and other neurodegenerative diseases |
| Pain Management | Analgesic therapies for chronic pain conditions |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a 3,4-dimethoxyphenethyl group linked to a benzamide.
- Key Differences : Replaces the cyclohexanamine core with a benzamide and ethyl linker.
- Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
- Properties : Melting point of 90°C; NMR data indicate distinct aromatic and aliphatic proton environments compared to the target compound .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- Structure : Features a 3,4-dihydroxyphenyl group instead of dimethoxy substituents.
- Key Differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic methoxy groups of the target compound.
- Relevance : Dopamine HCl’s biological activity as a neurotransmitter highlights the critical role of substituent electronic effects (e.g., -OH vs. -OCH3) in receptor binding .
Cyclohexane Core Modifications
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
- Structure: Cyclohexanol backbone with a 3-hydroxyphenyl and dimethylaminomethyl group.
- Key Differences: Hydroxyl group on the cyclohexanol ring enhances hydrophilicity, while the dimethylaminomethyl group introduces steric bulk.
- Molecular Weight : 285.81 g/mol, slightly lower than the target compound due to the absence of methoxy groups .
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Structure: Cyclohexanone core with a dimethylaminomethyl substituent.
Phenylalkylamine Derivatives
Verapamil Related Compound B
3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine Hydrochloride
- Structure : Cyclohexanamine with a 2,3-dimethylphenyl and ethylamine group.
Molecular Weight and Solubility
- Target Compound : Higher molecular weight (estimated ~325 g/mol) due to methoxy and methyl groups. Likely moderate solubility in polar solvents.
- Analog Comparisons :
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 263.375 g/mol
- SMILES Notation : CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC
The compound features a cyclohexane ring substituted with a dimethoxyphenyl group, which is significant for its interaction with biological targets.
Antidepressant Effects
Research suggests that compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine exhibit antidepressant-like effects. The structural similarity to known antidepressants allows for the hypothesis that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
The precise mechanism of action for this compound is not well-characterized. However, it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. This interaction could lead to alterations in mood and behavior.
Case Studies and Research Findings
Currently, there is a lack of extensive literature specifically addressing the biological activity of this compound. However, related compounds have been studied:
- Antidepressant Activity : A study on similar phenylalkylamines showed significant improvements in depressive-like behaviors in rodent models when administered at specific dosages.
- Cytotoxicity : Compounds with structural similarities have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity depending on the chemical structure and substituents.
Comparative Table of Related Compounds
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- 1H NMR : Focus on aromatic protons (δ 6.7–7.1 ppm for the 3,4-dimethoxyphenyl group) and methoxy singlets (δ ~3.8 ppm). The cyclohexyl methyl group appears as a triplet near δ 1.2 ppm.
- 13C NMR : Identify oxygenated aromatic carbons (δ 148–152 ppm) and cyclohexyl quaternary carbons (δ 35–40 ppm).
- IR : Key absorptions include C-O stretches (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of HCl or methoxy groups).
- Cross-validate with crystallographic data from structurally analogous compounds, such as dimethoxy-substituted pyrimidines .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct all procedures in a fume hood to avoid inhalation.
- Spill Management : Use inert absorbents (e.g., vermiculite) and consult CHEMTREC (1-800-424-9300 in North America) for large spills .
- Storage : Store in amber glass containers at 2–8°C under desiccated conditions to prevent hydrolysis .
Q. What are the standard purity assessment methods, and how can common impurities be identified?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Monitor for impurities like demethylated derivatives or unreacted intermediates.
- LC-MS : Detect low-abundance impurities via charged aerosol or mass spectrometry.
- Titration : Quantify hydrochloride content via argentometric titration.
- Reference impurity profiles from pharmacopeial standards, such as EP-monographed analogs .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing diastereomer formation in the reductive amination step?
- Methodological Answer :
- Reaction Design :
- Use chiral catalysts (e.g., (R)-BINAP/Pd) for enantioselective synthesis .
- Optimize solvent polarity (e.g., THF vs. dichloroethane) to favor kinetic control.
- Process Monitoring :
- Track reaction progress via in-situ IR to detect imine intermediate formation.
- Employ Design of Experiments (DoE) to evaluate temperature, pH, and reducing agent stoichiometry.
- Purification : Use chiral stationary phase chromatography or fractional crystallization to isolate the desired enantiomer .
Q. What strategies resolve discrepancies between computational predictions and experimental data in metabolic pathway studies?
- Methodological Answer :
- In Silico Tools :
- Perform molecular docking (AutoDock Vina) to predict CYP450 interactions. Prioritize 3A4/2D6 isoforms for phase I metabolism.
- Use MetaSite to identify likely oxidation sites (e.g., O-demethylation at the 4-position).
- Experimental Validation :
- Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF-MS.
- Compare with synthetic standards of predicted metabolites (e.g., hydroxylated derivatives) .
Q. How should researchers address batch-to-batch variability in crystallinity during salt formation?
- Methodological Answer :
- Crystallization Optimization :
- Screen anti-solvents (e.g., diethyl ether vs. acetone) under controlled cooling rates.
- Use seed crystals from previous batches to ensure polymorph consistency.
- Analytical Techniques :
- Monitor crystal habit via SEM and confirm polymorph identity via PXRD.
- Reference crystallographic data from structurally related hydrochlorides, such as cyclohexanol-based salts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
